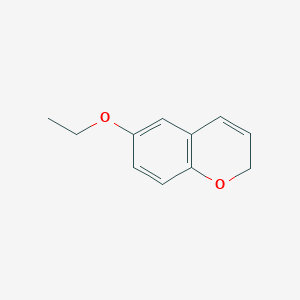
(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral amino acid derivative with a unique indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then subjected to amination using reagents such as ammonia or amines under specific conditions to introduce the amino group at the 1-position.
Industrial Production Methods
Industrial production methods for ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Indene-5-carboxylic acid: Lacks the amino group but shares the indene and carboxylic acid structure.
1-Aminoindane: Similar structure but without the carboxylic acid group.
Uniqueness
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
ZFBHHXHSPRMSQS-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)C(=O)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)



![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)


![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)






